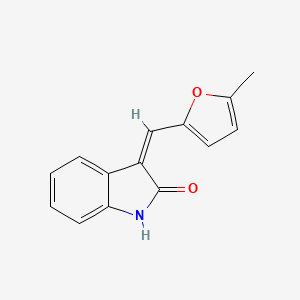![molecular formula C11H15Cl2NS B15074137 4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride CAS No. 223684-98-8](/img/structure/B15074137.png)
4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H14ClNS·HCl and a molecular weight of 264.22 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and drug development .
Vorbereitungsmethoden
The synthesis of 4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with 3-chlorophenyl sulfide and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylacetamide, and a base, such as sodium hydride.
Reaction Steps:
Analyse Chemischer Reaktionen
4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Wissenschaftliche Forschungsanwendungen
4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride has several applications in scientific research, including :
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives, including their potential as anticancer, antiviral, and antimicrobial agents.
Industrial Applications: It is used in the development of new materials and chemicals, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways . The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission and neuronal function .
Vergleich Mit ähnlichen Verbindungen
4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride can be compared with other similar compounds, such as :
4-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride: This compound has a similar structure but with a chlorine atom at the 4-position instead of the 3-position. It exhibits different chemical and biological properties due to this structural variation.
3-(4-Chlorophenylsulfanyl)piperidine hydrochloride: This is another closely related compound with the chlorine atom at the 4-position on the phenyl ring.
Eigenschaften
CAS-Nummer |
223684-98-8 |
|---|---|
Molekularformel |
C11H15Cl2NS |
Molekulargewicht |
264.2 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)sulfanylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H14ClNS.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H |
InChI-Schlüssel |
GDGHESGTPJJGHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1SC2=CC(=CC=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



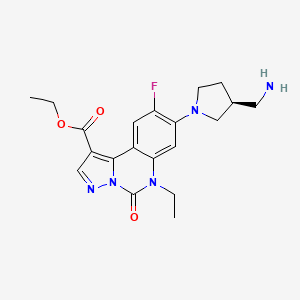
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
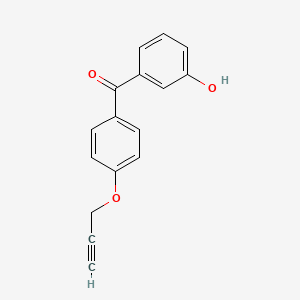
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)


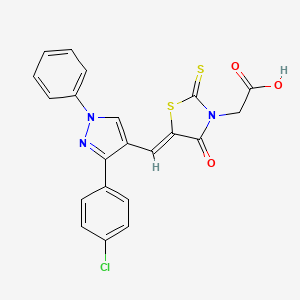
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
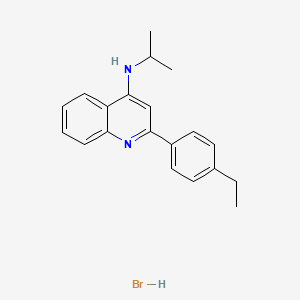
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
